

literature review on glycosyl glycerides from Panax ginseng

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Compound of Interest

Compound Name: *Panaxcerol B*

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An In-depth Technical Guide to Glycosyl Glycerides from Panax ginseng

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Abstract

Panax ginseng C.A. Meyer is a well-regarded medicinal plant, with a rich history in traditional medicine, particularly in East Asia. While ginsenosides are the most studied bioactive compounds, a diverse array of other constituents contributes to its pharmacological effects. Among these are the glycosyl glycerides, a class of lipids that have demonstrated notable biological activities, including anti-inflammatory, anticancer, and antitumor properties. This technical guide provides a comprehensive literature review of the glycosyl glycerides found in Panax ginseng, with a focus on their isolation, characterization, and biological evaluation. Detailed experimental protocols, quantitative data from key studies, and visual representations of relevant biological pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Glycosyl Glycerides in Panax ginseng

Glycosyl glycerides are lipids in which a carbohydrate moiety is attached to a glycerol backbone. In plants, monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol

(DGDG) are significant components of chloroplast membranes, playing roles in photosynthesis and lipid biosynthesis regulation. While much of the research on *Panax ginseng* has centered on saponins (ginsenosides), recent studies have begun to explore the potential of its lipid constituents. Glycosyl glycerides from *Panax ginseng*, particularly from hydroponically cultivated sources, have emerged as compounds of interest due to their potential therapeutic applications. The aerial parts of hydroponic *P. ginseng* have been noted to contain higher concentrations of total ginsenosides than the roots, suggesting they may also be a rich source of other active metabolites.

Identified Glycosyl Glycerides from *Panax ginseng*

A key study on the aerial parts of hydroponic *Panax ginseng* led to the isolation and identification of four distinct glycosyl glycerides. Their structures were elucidated using a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, fast atom bombardment mass spectrometry (FAB/MS), and gas chromatography/mass spectrometry (GC/MS).

The identified compounds are:

- (2S)-1-O-7(Z),10(Z),13(Z)-hexadecatrienoyl-3-O- β -D-galactopyranosyl-sn-glycerol (Compound 1)
- (2S)-1-O-linolenoyl-3-O- β -D-galactopyranosyl-sn-glycerol (Compound 2)
- (2S)-1-O-linolenoyl-2-O-linolenoyl-3-O- β -D-galactopyranosyl-sn-glycerol (Compound 3)
- 2(S)-1-O-linoleoyl-2-O-linoleoyl-3-O- β -D-galactopyranosyl-sn-glycerol (Compound 4), also named panaxcerol D.

Quantitative Bioactivity Data

The anti-inflammatory potential of the four isolated glycosyl glycerides was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC₅₀) and the 50% lethal concentration (LD₅₀) were determined to quantify their efficacy and cytotoxicity, respectively.

Compound	Chemical Name	IC50 (μM)	LD50 (μM)	Reference
1	(2S)-1-O- 7(Z),10(Z),13(Z)- hexadecatrienoyl -3-O-β-d- galactopyranosyl -sn-glycerol	63.8 ± 6.4	> 100	
2	(2S)-1-O- linolenoyl-3-O-β- d- galactopyranosyl -sn-glycerol	59.4 ± 6.8	> 100	
3	(2S)-1-O- linolenoyl-2-O- linolenoyl-3-O-β- d- galactopyranosyl -sn-glycerol	7.7 ± 0.6	> 20	
4	2(S)-1-O- linoleoyl-2-O- linoleoyl-3-O-β- d- galactopyranosyl -sn-glycerol	8.0 ± 0.9	> 20	

Experimental Protocols

The following sections detail the methodologies employed for the isolation, characterization, and biological evaluation of glycosyl glycerides from *Panax ginseng*.

Isolation of Glycosyl Glycerides

The isolation procedure for the four identified glycosyl glycerides from the dried and powdered aerial parts of hydroponic *P. ginseng* (6.27 kg) is as follows:

- **Extraction:** The plant material was extracted with 80% methanol (30 L x 3) at room temperature for 24 hours. The extracts were filtered and evaporated under reduced pressure at 45°C, yielding 1.4 kg of extract.
- **Solvent Partitioning:** The extract was suspended in water (3 L) and successively partitioned with ethyl acetate (EtOAc; 3 L x 3) and n-butanol (n-BuOH; 2.6 L x 3). Each fraction was concentrated under reduced pressure to obtain EtOAc (75 g), n-BuOH (470 g), and water (855 g) fractions.
- **Column Chromatography:** The EtOAc fraction was subjected to repeated silica gel and octadecylsilane column chromatography to yield the four purified glycosyl glycerides (Compounds 1-4).

Structural Characterization

The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR):** 1D and 2D NMR spectra were acquired to determine the carbon and proton framework of the molecules.
- **Infrared (IR) Spectroscopy:** IR spectra were used to identify functional groups, such as hydroxyl (around 3,364 cm^{-1}), carbonyl (around 1,730 cm^{-1}), and double bond (around 1,585 cm^{-1}) groups.
- **Fast Atom Bombardment Mass Spectrometry (FAB/MS):** Positive ion FAB/MS was used to determine the molecular weight of the compounds. For instance, Compound 2 showed a molecular ion peak at m/z 515 $[\text{M}+\text{H}]^+$, indicating a molecular weight of 514.
- **Gas Chromatography/Mass Spectrometry (GC/MS):** Following alkaline hydrolysis and methyl esterification, the fatty acid components of the glycosyl glycerides were identified by GC/MS analysis. For example, the fatty acid methyl ester from Compound 2 was identified as methyl linoleate.

Anti-inflammatory Activity Assay

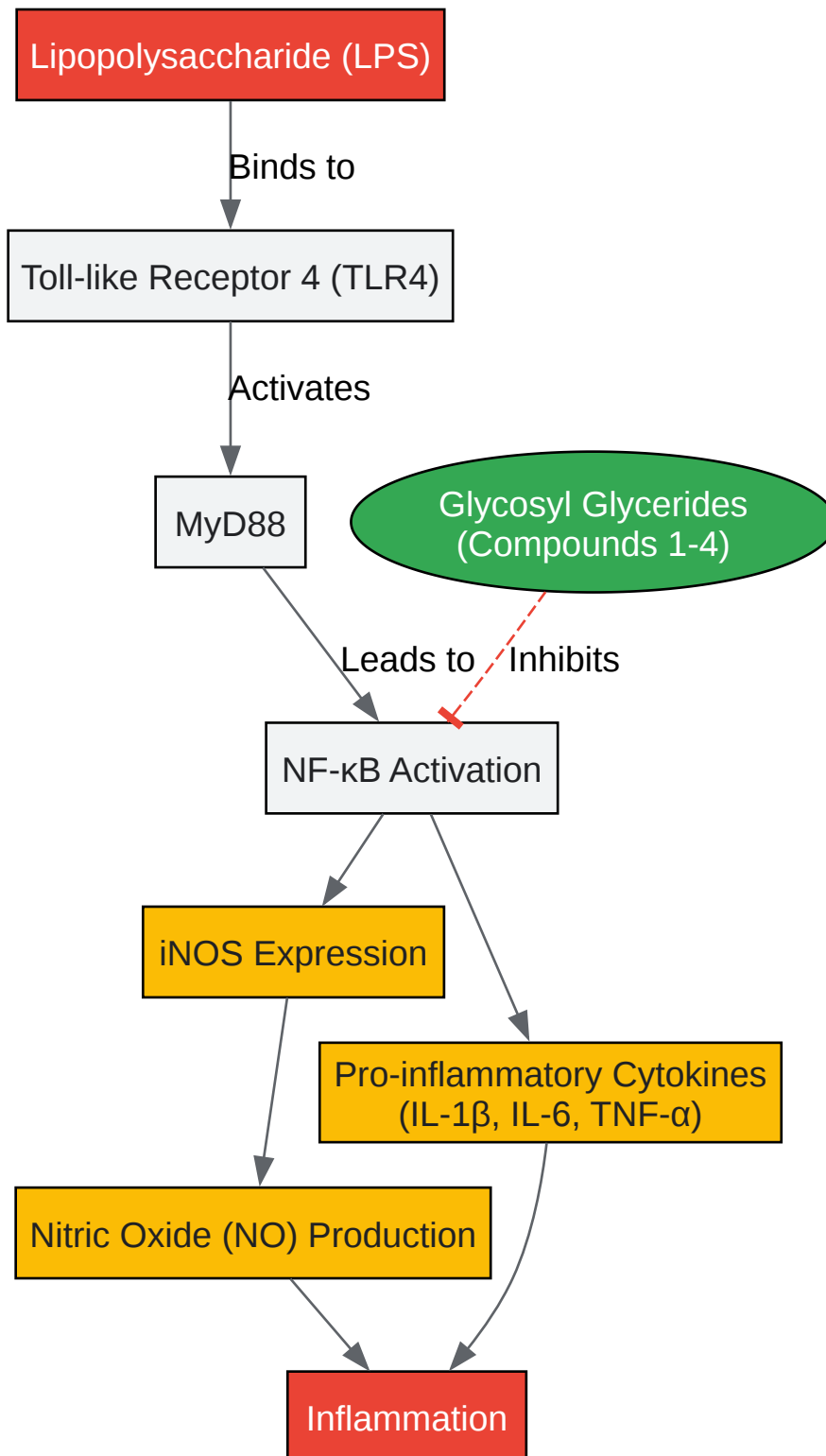
The anti-inflammatory effects of the isolated glycosyl glycerides were evaluated by measuring their inhibition of NO production and the expression of pro-inflammatory cytokine mRNA in LPS-stimulated RAW264.7 macrophage cells.

- **Cell Culture and Treatment:** RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were then treated with varying concentrations of the isolated glycosyl glycerides.
- **Nitric Oxide (NO) Production Assay:** The amount of NO produced by the cells was measured to determine the inhibitory effect of the compounds.
- **Cytotoxicity Assay:** The lethal concentration (LD50) was determined to assess the cytotoxicity of the compounds on the macrophage cells.
- **Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR):** The mRNA expression levels of pro-inflammatory cytokines, including interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α), were determined by RT-PCR analysis to understand the mechanism of anti-inflammatory action. Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) was used as an internal control for normalization.

Signaling Pathway and Experimental Workflow Diagrams

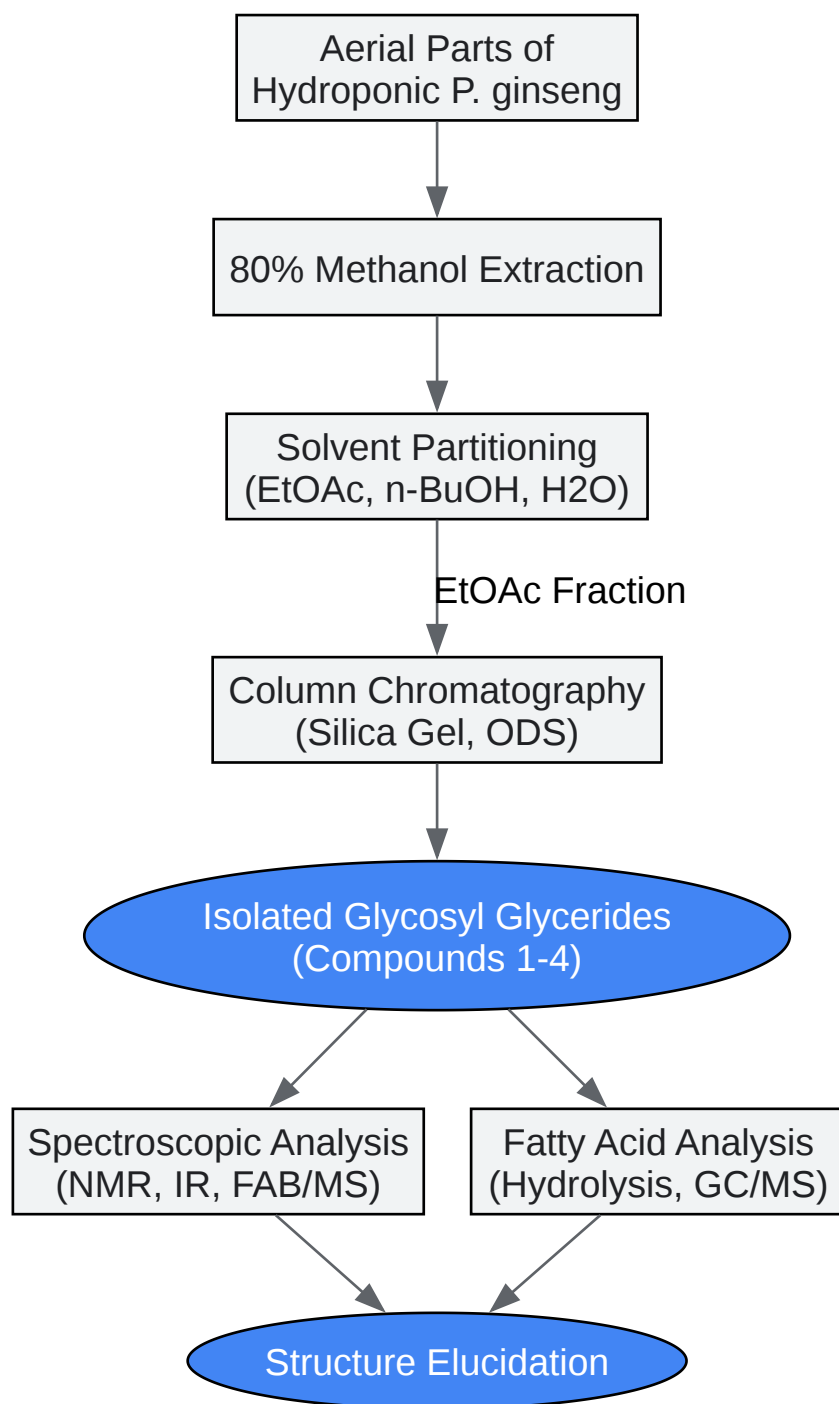
The following diagrams, generated using the DOT language, illustrate the key biological pathway and the general workflow for the isolation and identification of glycosyl glycerides.

Inhibition of LPS-Induced Inflammatory Pathway

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Caption: Inhibition of the LPS-induced inflammatory signaling pathway by Panax ginseng glycosyl glycerides.

Isolation and Identification Workflow



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Caption: General workflow for the isolation and structural elucidation of glycosyl glycerides.

Conclusion

The glycosyl glycerides from Panax ginseng represent a promising area for further research and development. The studies highlighted in this review demonstrate their potential as anti-inflammatory agents. In particular, (2S)-1-O-linolenoyl-2-O-linolenoyl-3-O-β-d-galactopyranosyl-sn-glycerol (Compound 3) and 2(S)-1-O-linoleoyl-2-O-linoleoyl-3-O-β-d-galactopyranosyl-sn-glycerol (Compound 4) exhibited significant inhibitory effects on NO production and the expression of pro-inflammatory cytokines in LPS-stimulated macrophage cells. The detailed experimental protocols provided herein offer a foundation for future investigations into these and other related compounds. Further exploration of the pharmacological properties and mechanisms of action of Panax ginseng glycosyl glycerides is warranted to fully understand their therapeutic potential.

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